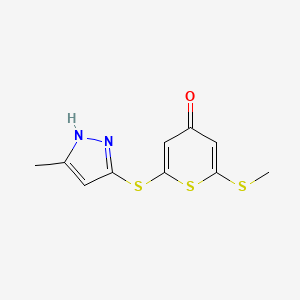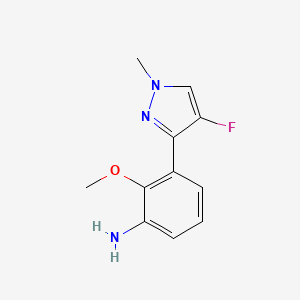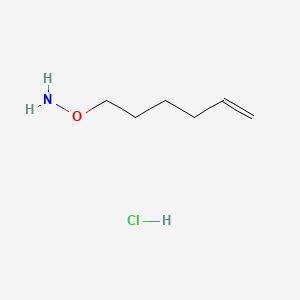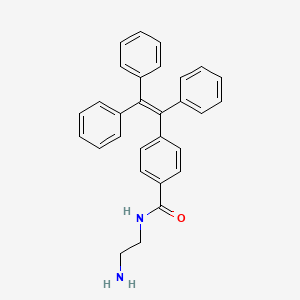
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one typically involves the reaction of 3-methyl-1H-pyrazole-5-thiol with a suitable thiopyranone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole or thiopyran derivatives.
科学的研究の応用
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazole-5-thiol: A precursor in the synthesis of the compound.
Thiopyranone derivatives: Structural analogs with similar reactivity.
Pyrazole derivatives: Compounds with similar biological activities and applications.
Uniqueness
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is unique due to its combined pyrazole and thiopyran rings, which confer distinct chemical and biological properties
特性
分子式 |
C10H10N2OS3 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
2-[(5-methyl-1H-pyrazol-3-yl)sulfanyl]-6-methylsulfanylthiopyran-4-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-8(12-11-6)15-10-5-7(13)4-9(14-2)16-10/h3-5H,1-2H3,(H,11,12) |
InChIキー |
BSGXKRSFFQIQNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)SC2=CC(=O)C=C(S2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)









